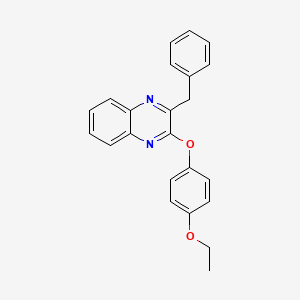
2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” is a chemical compound with the molecular formula C23H20N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline”, has been a subject of extensive research . Various synthetic strategies have been developed, including the use of bioinspired ortho-quinone catalysts for oxidative synthesis, nickel-catalyzed synthesis via double dehydrogenative coupling, and copper-catalyzed condensation and C-N bond formation . The synthesis of 2-benzyl- and 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives was based on the classical Beirut reaction .Molecular Structure Analysis
The molecular structure of “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains benzyl and ethoxyphenoxy substituents .Chemical Reactions Analysis
Quinoxalines, including “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline”, can undergo a variety of chemical reactions. These include reactions catalyzed by nickel, copper, and cobalt, as well as aerobic oxidation of deoxybenzoins . A specific reaction involving 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines has been reported to yield quinoxaline derivatives .Physical And Chemical Properties Analysis
“2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” has a molecular weight of 356.425 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Catalysis
Quinoxaline derivatives have been utilized in catalysis, notably in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, showcasing the ligands' high enantioselectivities and catalytic activities (Imamoto et al., 2012).
Antimicrobial Activity
Quinoxaline derivatives exhibit significant in vitro antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. Their activity can be influenced by various substituents on the quinoxaline nucleus, highlighting their potential as leads for developing new antimicrobial agents (Jaso et al., 2005).
Anticancer Research
New quinoxaline derivatives have been synthesized and evaluated for their in vitro antitumor activity against various types of human cancers. Some compounds showed promising inhibitory effects on the growth of cancer cell lines, indicating their potential in anticancer research (Corona et al., 2009).
Fluorescence Probes
Quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes. Their fluorescence properties vary with viscosity, making them suitable for detecting changes in biological and chemical environments. This application underscores the role of quinoxaline derivatives in analytical chemistry and biosensing (Wang et al., 2009).
特性
IUPAC Name |
2-benzyl-3-(4-ethoxyphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-26-18-12-14-19(15-13-18)27-23-22(16-17-8-4-3-5-9-17)24-20-10-6-7-11-21(20)25-23/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURQYVPXGGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

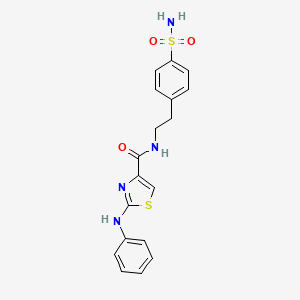
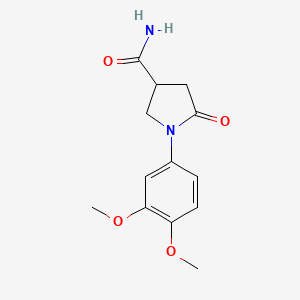
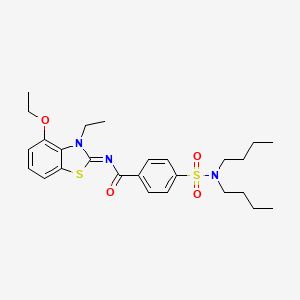
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)
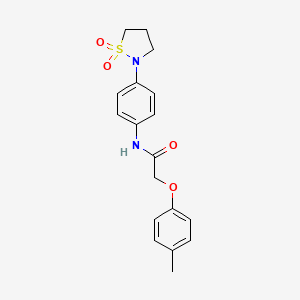
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)
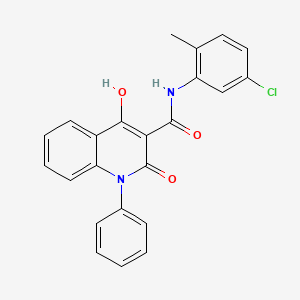
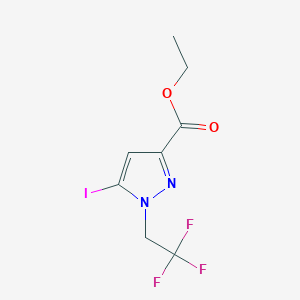
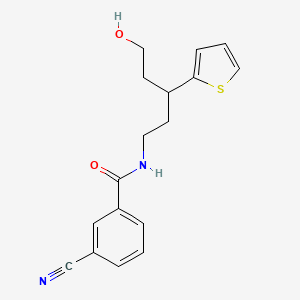
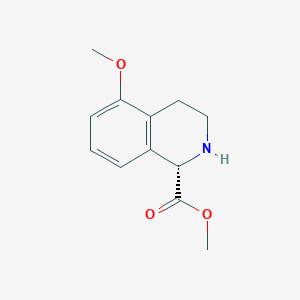
![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)